molecular formula C21H14FN3O3 B2821881 N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251629-65-8

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2821881
CAS No.: 1251629-65-8
M. Wt: 375.359
InChI Key: QNRHQNIBNSFVQK-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H14FN3O3 and its molecular weight is 375.359. The purity is usually 95%.
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Biological Activity

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the naphthyridine class. Its unique structure, characterized by a quinoline backbone and a carboxamide functional group, suggests significant potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H14FN3O3C_{21}H_{14}FN_3O_3, with a molecular weight of approximately 375.36 g/mol. The presence of a hydroxyl group and a fluorine atom on the phenyl ring enhances its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC21H14FN3O3C_{21}H_{14}FN_3O_3
Molecular Weight375.36 g/mol
CAS Number1251629-65-8

Synthesis

The synthesis of N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves several key reactions that maintain the integrity of its functional groups. Various synthetic routes have been explored to optimize yield and purity, which are crucial for its biological evaluation.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity , which is vital for protecting cells from oxidative stress. The mechanism of action is primarily linked to its ability to scavenge free radicals, thereby reducing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Computational docking studies have shown that N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can effectively bind to specific enzyme active sites. This binding suggests potential roles as an inhibitor in metabolic pathways critical for disease progression . Experimental assays have confirmed its inhibitory effects on certain enzymes involved in cancer metabolism.

Case Studies and Research Findings

  • Antimicrobial Activity : In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy against tested bacteria .
  • Neuroprotective Effects : Research has suggested that the compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems .
  • Cancer Therapeutics : Preliminary studies indicate that N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide could be developed as a therapeutic agent against p53-deficient tumors due to its selective inhibition of metabolic pathways essential for tumor growth .

Properties

IUPAC Name

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O3/c22-13-8-10-14(11-9-13)24-20(27)17-18(26)16-7-4-12-23-19(16)25(21(17)28)15-5-2-1-3-6-15/h1-12,26H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRHQNIBNSFVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C(C2=O)C(=O)NC4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.